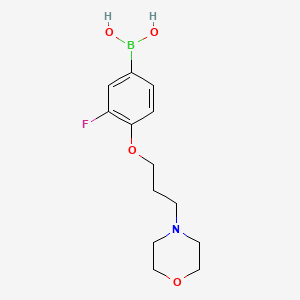

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Vue d'ensemble

Description

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C13H19BFNO4. This compound is notable for its unique structure, which includes a fluorine atom, a morpholine ring, and a boronic acid group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid typically involves the reaction of 3-fluoro-4-iodophenol with 3-(morpholin-4-yl)propylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to remove the boronic acid group, forming the corresponding phenol derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Phenol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction type is pivotal for forming carbon-carbon bonds, enabling the construction of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Used for forming carbon-carbon bonds in organic synthesis. |

| Borylation | Acts as a borylating agent in various synthetic pathways. |

Biological Applications

The compound's ability to form reversible covalent bonds with diols makes it valuable in developing sensors and probes for detecting biological molecules such as sugars and nucleotides. This property is exploited in biosensors that can monitor glucose levels or other biomolecules in real-time.

Case Study: Biosensor Development

- Objective: To create a glucose sensor using boronic acid derivatives.

- Methodology: The sensor utilizes the reversible binding of the boronic acid group to glucose, allowing for detection through changes in electrical conductivity.

- Outcome: Demonstrated high sensitivity and selectivity towards glucose, indicating potential for diabetic management applications.

Medicinal Chemistry

In medicinal chemistry, boronic acid derivatives like this compound are investigated for their potential as enzyme inhibitors. Specifically, they show promise as protease inhibitors, which are crucial in treating various diseases, including cancer and viral infections.

| Target Enzyme | Disease Application |

|---|---|

| Proteases | Potential treatment for cancer and viral infections. |

Case Study: Protease Inhibition

- Objective: To evaluate the inhibitory effects of this compound on specific proteases involved in cancer progression.

- Methodology: In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of the compound.

- Outcome: Significant inhibition was observed, suggesting a pathway for therapeutic development against cancer.

Industrial Applications

In industry, boronic acids are used to create advanced materials such as polymers and nanomaterials due to their unique binding properties. The incorporation of this compound into polymer matrices can enhance material properties such as strength and thermal stability.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a fluorine atom.

4-Fluorophenylboronic acid: Lacks the morpholine ring and propoxy group.

3-Morpholinopropoxyphenylboronic acid: Similar but without the fluorine atom.

Uniqueness

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific chemical reactions and applications where these functional groups are advantageous .

Activité Biologique

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid (CAS No. 944279-32-7) is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a fluorine atom and a morpholinopropoxy side chain, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a boronic acid functional group known for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity. The inclusion of the morpholine ring enhances its solubility and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The boronic acid moiety can inhibit serine proteases by forming stable complexes with the active site serine residue.

- Receptor Modulation : The morpholine component may facilitate binding to various G-protein coupled receptors (GPCRs), potentially modulating signaling pathways involved in cellular responses.

Anticancer Properties

Research indicates that phenylboronic acids exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that compounds similar to this compound can inhibit tumor growth in vitro and in vivo models.

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.2 | Apoptosis induction | |

| MCF-7 | 4.8 | Cell cycle arrest | |

| A549 | 6.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Boronic acids have shown efficacy against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related boronic acid compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted the potential of boronic acids as therapeutic agents targeting cancer cell metabolism.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the inhibitory effects of phenylboronic acids on proteasome activity. The findings indicated that these compounds could disrupt protein degradation pathways, leading to increased levels of pro-apoptotic factors in cancer cells.

Propriétés

IUPAC Name |

[3-fluoro-4-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO4/c15-12-10-11(14(17)18)2-3-13(12)20-7-1-4-16-5-8-19-9-6-16/h2-3,10,17-18H,1,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBZMTQVEIRBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.